1,1,1,2,2,3-Hexafluoropropane
Overview
Description
1,1,1,2,2,3-Hexafluoropropane is a useful research compound. Its molecular formula is C3H2F6 and its molecular weight is 152.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Surface Tension and Thermal Conductivity Studies
Research has demonstrated the significance of 1,1,1,2,2,3-hexafluoropropane in understanding surface tension and thermal conductivity properties. Lin et al. (2003) conducted surface tension measurements of 1,1,1,3,3-pentafluoropropane and 1,1,1,3,3,3-hexafluoropropane across a temperature range of 254–333 K. They employed the differential capillary rise method under vapor-liquid equilibrium conditions to develop van der Waals-type surface tension correlations for these compounds Lin et al., 2003. Additionally, Pan et al. (2011) explored the thermal conductivity of liquid 1,1,1,3,3,3-hexafluoropropane, noting its application as an alternative refrigerant in heat pump systems and as a blowing agent. Their measurements, conducted using the transient hot wire method, spanned temperatures from 253 K to 373 K and pressures up to 30 MPa Pan et al., 2011.
Thermodynamic Properties and Equation of State
Further, Pan et al. (2012) developed an equation of state for the thermodynamic properties of 1,1,1,3,3,3-hexafluoropropane. This equation, expressed explicitly in Helmholtz energy with temperature and density as independent variables, is valid from 179.6 K to 400 K with pressures up to 70 MPa. The equation's results were compared with available experimental data, showing the extensive industrial use of 1,1,1,3,3,3-hexafluoropropane as an alternative to chlorofluorocarbons and hydrochlorofluorocarbons Pan et al., 2012.
Fire Suppression Systems and Environmental Monitoring
Yuan et al. (2019) focused on the application of hexafluoropropane in aircraft fire suppression systems. They developed a concentration measurement system using a quantum cascade laser, marking the first report of hexafluoropropane measurement based on mid-infrared absorption spectrum. This system not only measures the spatial distribution of the fire extinguishing agent but also detects hexafluoropropane leakage and monitors greenhouse gas hydrofluorocarbons, showcasing the compound's versatility in safety and environmental monitoring Yuan et al., 2019.
Polymer Science and Material Engineering
In the field of polymer science and material engineering, Guan et al. (2014) synthesized novel soluble polyimides derived from 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl]hexafluoropropane. These polyimides exhibited outstanding mechanical properties, low moisture absorptions, and excellent dielectric properties, making them suitable for high-performance applications. The study highlights the role of hexafluoropropane derivatives in developing new materials with tailored properties for advanced technological applications Guan et al., 2014.
Mechanism of Action
Target of Action
1,1,1,2,2,3-Hexafluoropropane is an organic chemical, an organofluoride . It is primarily used as a fire suppression agent, a foaming agent, a highly effective refrigerant, a heat transfer medium, a dielectric gas, a sterilant carrier, a polymerization medium, a carrier fluid, a displacement drying agent, a thermodynamic power cycle working fluid, etc . Its primary targets are the reactive intermediates in a fire, where it competes for OH, H, and O free radicals .
Mode of Action
The compound decomposes to produce F-containing species that compete with coal for OH, H, and O free radicals, thus cutting off the free-radical chain reaction . This interaction with its targets results in the suppression of fires.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the interruption of free radical chain reactions during combustion processes . This results in the suppression of fires. Direct contact with the liquefied gas may cause severe and possibly permanent eye injury due to frostbite from rapid liquid evaporation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its effectiveness as a fire suppressant can be influenced by the temperature, the presence of other gases, and the specific materials involved in the combustion process . Furthermore, it is a greenhouse gas with a global warming potential of 9810 , indicating that its release into the environment can contribute to climate change.
Safety and Hazards
Properties
IUPAC Name |
1,1,1,2,2,3-hexafluoropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-1-2(5,6)3(7,8)9/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMPXQALWYDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987047 | |
Record name | 1,1,1,2,2,3-Hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677-56-5 | |
Record name | 1,1,1,2,2,3-Hexafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,2,2,3-Hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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